molecular formula C27H29N5O3S2 B14039988 Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-

Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-

Cat. No.: B14039988
M. Wt: 535.7 g/mol
InChI Key: JEAVKGWTICGJLV-VAMGGRTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl- (hereafter referred to as Target Compound) is a structurally complex member of the imidazo[2,1-b]thiazole-5-carboxamide (ITA) class. ITAs are a promising class of anti-tuberculosis (TB) agents targeting QcrB, a subunit of the cytochrome bcc-aa₃ supercomplex critical for the electron transport chain in Mycobacterium tuberculosis (Mtb) . The Target Compound features a bicyclic 3-azabicyclo[3.1.0]hexane core, a 3-hydroxypropyl-substituted thiazole moiety, and a 3-methylphenyl group, which may enhance binding specificity and pharmacokinetic properties compared to simpler ITA analogs .

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

N-[[(1R,2S,5S)-3-[2-(3-hydroxypropyl)-5-(3-methylphenyl)-1,3-thiazole-4-carbonyl]-3-azabicyclo[3.1.0]hexan-2-yl]methyl]-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

InChI

InChI=1S/C27H29N5O3S2/c1-15-5-3-6-17(11-15)24-22(30-21(37-24)7-4-9-33)26(35)32-14-18-12-19(18)20(32)13-28-25(34)23-16(2)29-27-31(23)8-10-36-27/h3,5-6,8,10-11,18-20,33H,4,7,9,12-14H2,1-2H3,(H,28,34)/t18-,19-,20-/m1/s1

InChI Key

JEAVKGWTICGJLV-VAMGGRTRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=C(N=C(S2)CCCO)C(=O)N3C[C@H]4C[C@H]4[C@H]3CNC(=O)C5=C(N=C6N5C=CS6)C

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C(S2)CCCO)C(=O)N3CC4CC4C3CNC(=O)C5=C(N=C6N5C=CS6)C

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

  • Thiazolium Salt Formation: The synthesis often starts with the preparation of thiazolium salts, such as 2-amino-3-[(4-bromobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide, which serves as a precursor for the thiazole ring system.

  • Imidazo[2,1-b]thiazole Core Construction: Ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide is synthesized by cyclization reactions involving the thiazolium salt intermediate.

  • Hydrazide Formation: The ethyl ester is converted into the corresponding hydrazide, 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide, which is a versatile intermediate for further functionalization.

Functionalization to Target Compound

  • Hydrazide Condensation: The hydrazide intermediate is refluxed with cyclic ketones in ethanol to form substituted imidazo[2,1-b]thiazole acetohydrazides. This step introduces various cycloalkylidene groups that modulate the compound's properties.

  • Acetamide Formation: The acetohydrazides react with mercaptoacetic acid or 2-mercaptopropionic acid under reflux in anhydrous benzene with a Dean-Stark apparatus to yield the final acetamide derivatives. Neutralization and purification steps follow to isolate the pure product.

  • Introduction of 3-Hydroxypropyl and 3-Methylphenyl Substituents: These substituents are incorporated via carbonylation and acylation reactions on the thiazolyl ring and the azabicyclic amine moiety, respectively, ensuring stereochemical control at the (1R,2S,5S) centers.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Product Description Yield (%) Melting Point (°C) Reference
Thiazolium Salt Formation Standard literature procedure (Robert et al.) 2-amino-3-[(4-bromobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide Not specified Not specified
Imidazo[2,1-b]thiazole Core Synthesis Cyclization in hydrobromide medium Ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide Not specified Not specified
Hydrazide Formation Hydrazinolysis of ester 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide Not specified Not specified
Acetohydrazide Condensation Reflux with cyclic ketones in ethanol 6-(4-bromophenyl)-N2-(substituted/non-substituted cycloalkylidene)imidazo[2,1-b]thiazole-3-acetohydrazides Not specified Not specified
Acetamide Formation Reflux with mercaptoacetic acid in benzene, Dean-Stark trap 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)acetamide 54.4 162–163
Final Compound Functionalization Carbonylation and acylation with stereochemical control Imidazo[2,1-b]thiazole-5-carboxamide derivative with hydroxypropyl and methylphenyl substituents Not specified Not specified

Research Findings and Analytical Data

  • Spectroscopic Characterization: The intermediates and final compounds are characterized by IR spectroscopy, showing characteristic bands such as O–H stretching (~3427 cm$$^{-1}$$), N–H stretching (3136–3371 cm$$^{-1}$$), aromatic and aliphatic C–H stretching, and strong amide C=O stretches (~1670–1718 cm$$^{-1}$$).

  • Elemental Analysis: The calculated elemental compositions closely match the found values, confirming the purity and correct formulation of the synthesized compounds.

  • Melting Points: The melting points of key intermediates and derivatives range from 162 °C to 286 °C, indicating crystalline and stable products.

  • Stereochemical Integrity: The synthesis maintains stereochemical fidelity at the bicyclic amine centers, critical for biological activity.

Summary of Preparation Methodology

The preparation of Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]methyl]-6-methyl- is achieved through a multi-step synthetic route involving:

  • Formation of thiazolium salts and imidazo[2,1-b]thiazole cores,
  • Conversion to hydrazides,
  • Condensation with cyclic ketones,
  • Acetamide formation via mercaptoacetic acid derivatives,
  • Final functionalization with hydroxypropyl and methylphenyl substituents,
  • Careful purification and characterization to ensure compound integrity.

This synthetic pathway is supported by detailed experimental procedures and analytical data from peer-reviewed sources and chemical databases.

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazole-5-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Introduction of different substituents on the aromatic ring or the imidazo[2,1-b]thiazole core.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Imidazo[2,1-b]thiazole-5-carboxamides are a promising class of anti-tuberculosis agents . These compounds have demonstrated potent in vitro activity and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Anti-Tuberculosis Activity:

  • Imidazo[2,1-b]thiazole-5-carboxamides exhibit nanomolar potency against replicating and drug-resistant Mycobacterium tuberculosis (Mtb) .
  • Several compounds within this class, such as compounds 6, 16, and 17, have shown MIC values less than a specified threshold, indicating their effectiveness in inhibiting Mtb growth .
  • Nine diverse analogs of imidazo[2,1-b]thiazole-5-carboxamides (ITAs) displayed intracellular macrophage potency with MIC values ranging from 0.0625–2.5 μM and mono-drug resistant potency ranging from 0.0017 to 7 μM .

Targeting QcrB:

  • Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) target QcrB, which is a component of the terminal cytochrome oxidase .
  • QcrB is part of the electron transport chain, making it a critical target for anti-tuberculosis drugs .

In vitro evaluation:

  • In vitro profiling of imidazo[2,1-b]thiazole-5-carboxamides reveals them as a new class of anti-tuberculosis compounds .
  • The in vitro ADME (absorption, distribution, metabolism, and excretion) properties, including protein binding, CaCo-2 permeability, human microsomal stability, and CYP450 inhibition, were determined for ND-11543, a compound in the series .

In vivo evaluation:

  • ND-11543 was well-tolerated in mice at doses greater than 500 mg/kg . At a dose of 200 mg/kg, it displayed good drug exposure in mice, with an AUC(0-24h) >11,700 ng·hr/mL and a half-life of >24 hours .
  • ND-11543 demonstrated efficacy in a chronic murine TB infection model when dosed at 200 mg/kg for 4 weeks . The efficacy was not dependent on exposure, as pre-treatment with a known CYP450-inhibitor did not substantially improve efficacy .

** противотуберкулезные препараты**

  • Imidazo[2,1-b]thiazole-5-carboxamides are considered an interesting scaffold for developing new anti-TB drugs, especially for combination therapy, due to their favorable properties and novel mechanism of action .

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole-5-carboxamide derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity or block receptor signaling, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key ITA derivatives and structurally related compounds are compared below based on substituents, potency, and pharmacokinetic

Compound Key Substituents MIC (µM) <sup>1</sup> clogP Aqueous Solubility (µM) In Vivo Efficacy
Target Compound Bicyclohexane core, 3-hydroxypropyl-thiazole, 3-methylphenyl Not reported Not reported Not reported Not reported
ND-11543 3-Fluoro-4-(piperazinyl)benzyl, trifluoromethylpyridine 0.0625–0.25 5.4 >200 (pH 6.8) 0.82 log10 CFU reduction in spleen (murine TB model)
ND-11564 4-(3-Trifluoromethylphenoxy)benzyl 0.16 6.6 12 Potent intracellular activity (4× MIC in macrophages)
ND-11566 4-(3-Trifluoromethylphenoxy)phenyl (anilide) 9.1 6.1 <10 Weak efficacy due to anilide group
ND-11903 4-Thiomorpholine-1,1-dioxide, 3-fluorobenzyl 1.1 2.4 >200 Moderate activity against drug-resistant strains
Q203 (Control) Imidazo[1,2-a]pyridine-3-carboxamide 0.002–0.007 4.9 50 Superior acute-phase efficacy but requires combination therapy

<sup>1</sup> MIC: Minimum Inhibitory Concentration against replicating M. tuberculosis H37Rv.

Key Findings

Structural-Activity Relationships (SAR):

  • Benzylic Amides vs. Anilides: Benzylic amides (e.g., ND-11543, ND-11564) exhibit significantly higher potency than anilides (e.g., ND-11566), likely due to improved membrane permeability and target engagement .
  • Lipophilicity: Higher clogP values correlate with enhanced potency (e.g., ND-11564, clogP 6.6) but may reduce solubility. Polar groups (e.g., ND-11903’s thiomorpholine) improve solubility but lower activity .
  • Substituent Effects: The Target Compound’s bicyclohexane core and 3-hydroxypropyl group may optimize QcrB binding while balancing solubility, though experimental validation is needed.

Efficacy Against Drug-Resistant Strains: ITAs, including ND-11543 and ND-11903, retain nanomolar potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains, outperforming first-line drugs like isoniazid . The Target Compound’s 3-methylphenyl group could further disrupt mutations in QcrB-associated resistance mechanisms .

Pharmacokinetics and Safety: ND-11543 shows favorable plasma exposure (AUC0–24h >11,700 ng·hr/mL) and tolerability up to 500 mg/kg in rats .

Comparison with Non-ITA Scaffolds

  • Imidazo[2,1-b][1,3,4]thiadiazoles (): Exhibit moderate activity (MIC >6.25 µg/mL) but lack the intracellular potency of ITAs .
  • Imidazo[1,2-a]pyridines (e.g., Q203): Superior in vitro potency but require combination therapy for in vivo efficacy, unlike ND-11543 .

Biological Activity

Imidazo[2,1-b]thiazole-5-carboxamide derivatives have emerged as a significant class of compounds in the search for new anti-tuberculosis agents. These compounds exhibit promising biological activity, particularly against Mycobacterium tuberculosis (Mtb), which is a major global health concern due to its increasing resistance to existing treatments. This article delves into the biological activity of the compound Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl- (referred to as ITA). We will explore its synthesis, biological evaluation, structure-activity relationships (SAR), and potential mechanisms of action.

Synthesis and Characterization

The synthesis of ITA involves multi-step organic reactions that yield various analogs characterized by techniques such as 1H^{1}H NMR, 13C^{13}C NMR, HPLC, and mass spectrometry. The design often incorporates piperazine and triazole moieties to enhance biological activity. For instance, a recent study synthesized several derivatives of imidazo[2,1-b]thiazole and evaluated their antitubercular properties in vitro against Mtb strains .

Table 1: Key Characteristics of ITA Derivatives

CompoundIC50 (µM)IC90 (µM)Selectivity Index (SI)Toxicity (MRC-5)
IT102.327.05>55Non-toxic (>128 µM)
IT062.0315.22>63Non-toxic (>128 µM)

Antitubercular Activity

Imidazo[2,1-b]thiazole-5-carboxamides have demonstrated potent anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 0.0625 to 2.5 µM against replicating Mtb . The compounds specifically target QcrB, a component of the mycobacterial electron transport chain, which is crucial for bacterial energy metabolism.

Case Study: Efficacy in Murine Models

In vivo studies using murine models have shown that selected compounds from this class maintain efficacy against chronic TB infections when administered at doses of 200 mg/kg over extended periods . Notably, compound ND-11543 exhibited an area under the curve (AUC) greater than 11,700 ng·hr/mL and a half-life exceeding 24 hours, indicating favorable pharmacokinetic properties .

Structure-Activity Relationships (SAR)

The biological activity of imidazo[2,1-b]thiazole derivatives can be significantly influenced by structural modifications. For instance:

  • Piperazine Substituents : The inclusion of piperazine moieties has been correlated with enhanced antitubercular activity.
  • Phenyl Ring Modifications : Variations in substituents on the phenyl ring can affect cytotoxicity and selectivity towards Mtb over non-tuberculous mycobacteria .

Table 2: SAR Insights

Modification TypeImpact on Activity
Piperazine InclusionIncreased potency against Mtb
Electron-Withdrawing GroupsReduced cytotoxicity
Phenyl SubstituentsAltered MIC values

The primary mechanism by which imidazo[2,1-b]thiazole derivatives exert their antibacterial effects involves the inhibition of QcrB. This inhibition disrupts the electron transport chain in Mtb, leading to impaired energy production and eventual cell death . Molecular docking studies have provided insights into the binding affinities and interactions between these compounds and their targets.

Q & A

What synthetic strategies are employed to prepare imidazo[2,1-b]thiazole-5-carboxamide derivatives, and how do substituent variations impact reaction yields?

Methodological Answer:
Core imidazo[2,1-b]thiazole scaffolds are typically synthesized via cyclization reactions between thiosemicarbazides and carboxylic acids, followed by treatment with α-haloketones . Substituents are introduced via amine coupling or nucleophilic substitution. For example, ND-11503 and ND-11564 derivatives were synthesized using [4-(3-trifluoromethylphenoxy)benzyl]amine or 5-(aminomethyl)-2,3-dihydrobenzofuran, yielding compounds with 65–85% purity after HPLC purification . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., dry ethanol or DMF), and reflux duration (6–10 hours) .

Which spectroscopic techniques are critical for confirming the structural integrity of imidazo[2,1-b]thiazole derivatives?

Methodological Answer:
Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for verifying regiochemistry and substituent positioning. For instance, ND-11903 exhibited distinct ¹⁹F NMR shifts at δ -62.5 ppm due to fluorine substitution . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas (e.g., C₂₄H₂₃F₃N₄O₃ for ND-11564), while IR spectroscopy confirms carbonyl stretches (~1650–1700 cm⁻¹) . Melting point consistency (±2°C) further corroborates purity .

How are in vitro biological activities of imidazo[2,1-b]thiazole derivatives initially screened?

Methodological Answer:
Primary screens often target antimicrobial, antitumor, or anti-inflammatory pathways. For example, derivatives like 10h–10j were evaluated for antifungal activity using agar diffusion assays (Candida albicans, Aspergillus niger) at 50–100 µg/mL, with MIC values compared to fluconazole . Cytotoxicity assays (e.g., MTT on HeLa cells) at 10–100 µM doses identify IC₅₀ values, while enzymatic inhibition studies (e.g., 15-lipoxygenase) assess mechanistic targets .

How can structure-activity relationship (SAR) studies guide the optimization of imidazo[2,1-b]thiazole derivatives for enhanced bioactivity?

Methodological Answer:
SAR analysis focuses on substituent effects:

  • Electron-withdrawing groups (e.g., -CF₃ in ND-11564) enhance metabolic stability and target binding .
  • Hydrophobic moieties (e.g., 3-methylphenyl in the target compound) improve membrane permeability .
  • Polar groups (e.g., -OH in 3-hydroxypropyl) modulate solubility and reduce off-target interactions .
    Systematic variation of substituents on the thiazole and imidazole rings, followed by comparative bioassays, identifies optimal pharmacophores .

How should researchers address contradictory biological activity data across structurally similar derivatives?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., serum protein binding) or stereochemical variations. For example, ND-11543 analogs showed divergent anti-tubercular activities due to stereospecific interactions with Mycobacterium tuberculosis enoyl-ACP reductase . Mitigation strategies include:

  • Repeating assays under standardized conditions (e.g., RPMI-1640 medium, 5% CO₂).
  • Conducting enantiomeric resolution (e.g., chiral HPLC) to isolate active stereoisomers .
  • Validating targets via molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

What computational approaches are recommended for predicting biological targets of imidazo[2,1-b]thiazole derivatives?

Methodological Answer:

  • Molecular docking : Simulate binding to candidate targets (e.g., α-glucosidase, COX-2) using crystal structures from the PDB .
  • QSAR modeling : Train models on datasets (e.g., pIC₅₀ values) to predict activity of novel analogs .
  • ADMET prediction : Use SwissADME or ADMETlab to optimize pharmacokinetic properties (e.g., logP, CYP450 inhibition) .

What experimental design considerations are critical for in vivo evaluation of imidazo[2,1-b]thiazole-based therapeutics?

Methodological Answer:

  • Dosing regimen : For anti-tubercular studies, oral administration at 10–50 mg/kg in murine models (e.g., BALB/c mice) over 4–6 weeks monitors CFU reductions in lungs .
  • PK/PD analysis : Plasma sampling (LC-MS/MS) determines t₁/₂, Cmax, and AUC .
  • Toxicity screening : Assess liver/kidney function (ALT, creatinine) and histopathology post-treatment .

How can synthetic routes be optimized to improve scalability and purity of imidazo[2,1-b]thiazole derivatives?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 hours to 30 minutes) and improves yield (e.g., 75% → 90%) for cyclization steps .
  • Solid-phase purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) to isolate high-purity (>95%) products .
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

What strategies are effective for modifying the heterocyclic core to enhance target selectivity?

Methodological Answer:

  • Ring fusion : Fusing imidazo[2,1-b]thiazole with carbazole (e.g., compound 10j) increases DNA intercalation potential .
  • Halogenation : C5-bromo substitution (via N-bromosuccinimide) enhances electrophilic reactivity for cross-coupling reactions .
  • Schiff base formation : Condensation with aromatic amines (e.g., 4-nitrophenyl) introduces π-π stacking motifs for kinase inhibition .

How can multi-omics data integration advance the development of imidazo[2,1-b]thiazole-based therapeutics?

Methodological Answer:

  • Transcriptomics : Identify gene expression changes (RNA-seq) in treated vs. untreated cells to uncover off-target effects .
  • Proteomics : SILAC labeling quantifies target engagement (e.g., tubulin polymerization inhibition) .
  • Metabolomics : LC-MS-based profiling reveals metabolic perturbations (e.g., TCA cycle disruption) .
    AI-driven platforms (e.g., COMSOL Multiphysics) automate data integration, enabling real-time optimization of lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.